molecular formula C4H3N5 B064663 8-Azapurine CAS No. 179192-35-9

8-Azapurine

Cat. No. B064663
M. Wt: 121.1 g/mol
InChI Key: GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azapurine is a heterocyclic organic compound that contains a purine ring with a nitrogen atom replaced by a carbon atom. It is a structural analog of adenine and has been used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 8-Azapurine is not well understood. However, it has been suggested that it may act as an inhibitor of purine metabolism. It has also been suggested that it may interfere with DNA replication and transcription.

Biochemical And Physiological Effects

8-Azapurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have antiviral activity against herpes simplex virus type 1.

Advantages And Limitations For Lab Experiments

One of the advantages of 8-Azapurine is its versatility in scientific research. It can be used as a building block for the synthesis of various compounds, which can be used for different applications. However, one of the limitations of 8-Azapurine is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the use of 8-Azapurine in scientific research. One direction is the development of new purine analogs for the treatment of cancer. Another direction is the development of new fluorescent nucleoside analogs for the detection of nucleic acids. Finally, the use of 8-Azapurine in combination with other compounds for the treatment of viral infections is also an area of future research.
Conclusion:
In conclusion, 8-Azapurine is a versatile compound that has been extensively used in scientific research. It has various applications, including the synthesis of purine analogs and fluorescent nucleoside analogs. It has also been shown to have antiviral and anticancer activity. However, its low solubility in water can make it difficult to work with in some experiments. Future research directions for 8-Azapurine include the development of new purine analogs, fluorescent nucleoside analogs, and the use of 8-Azapurine in combination with other compounds for the treatment of viral infections.

Synthesis Methods

The synthesis of 8-Azapurine can be achieved through several methods. One of the most commonly used methods is the reaction between 2,6-dichloropurine and sodium azide in the presence of a palladium catalyst. Another method involves the reduction of 8-azapurine-2,6-dione using sodium borohydride.

Scientific Research Applications

8-Azapurine has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of purine analogs, which have shown potential as anticancer agents. It has also been used in the synthesis of fluorescent nucleoside analogs, which have been used for the detection of nucleic acids.

properties

IUPAC Name

2H-triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181745
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triazolopyrimidine

CAS RN

273-40-5, 99331-25-6
Record name Triazolopyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazolopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZAPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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